5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid
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Overview
Description
Pyridine derivatives are an important class of aromatic compounds that occur largely as a result of human activities . They can be derivatized to form a wide variety of xenobiotic compounds ranging from drugs to pesticides .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can vary greatly depending on the specific compound. For example, two complexes were synthesized with isomeric ligands, showing the potential for structural diversity .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary greatly depending on the specific compound. Pyrene, a widely investigated aromatic hydrocarbon due to its unique optical and electronic properties, has been used for the synthesis of metal–organic frameworks (MOFs) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid involves the introduction of a tetrafluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-chloro-5-(pyridin-2-yl)pyridine", "1,1,2,2-tetrafluoroethane", "Sodium hydride (NaH)", "Carbon dioxide (CO2)", "Diethyl ether", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: 2-chloro-5-(pyridin-2-yl)pyridine is reacted with 1,1,2,2-tetrafluoroethane in the presence of NaH to yield 5-(1,1,2,2-tetrafluoroethyl)-2-chloro-5-(pyridin-2-yl)pyridine.", "Step 2: The intermediate from step 1 is then treated with NaOH in methanol to remove the chlorine atom and yield 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid.", "Step 3: The carboxylic acid group is activated with HCl and then reacted with CO2 in diethyl ether to yield the final product, 5-(1,1,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid." ] } | |
CAS No. |
2408974-29-6 |
Molecular Formula |
C8H5F4NO2 |
Molecular Weight |
223.1 |
Purity |
95 |
Origin of Product |
United States |
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